Product packaging for Fomlactone B(Cat. No.:)

Fomlactone B

Cat. No.: B1247839
M. Wt: 484.7 g/mol
InChI Key: LSGLUPXTGXDHCT-ZBAFWHTDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fomlactone B is a novel triterpene lactone that was isolated from the fungus Fomes cajanderi . It belongs to a class of ketal lactones, and its structure has been determined through extensive analysis of IR, HRMS, CD, and NMR data . Triterpene lactones are a diverse group of natural products often investigated for their biological activities. Related lactone compounds from fungal sources have been reported to exhibit cytotoxic properties, making them subjects of interest in early-stage drug discovery research . As a specialized secondary metabolite, this compound serves as a valuable chemical standard for the chemical and biological characterization of fungal extracts. Researchers can use it in metabolomic studies, for the identification of novel biosynthetic pathways, and to explore its potential mechanism of action in various biological assays. This product is intended for research use only in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H48O4 B1247839 Fomlactone B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H48O4

Molecular Weight

484.7 g/mol

IUPAC Name

(1S,3'S,4'S,5R,7R,10S,13R,15S,17R,18R,21R)-7-hydroxy-1,3',4',6,6,10,17,21-octamethylspiro[14-oxapentacyclo[11.7.1.02,11.05,10.018,21]henicos-2(11)-ene-15,5'-oxolane]-2'-one

InChI

InChI=1S/C31H48O4/c1-17-16-31(19(3)18(2)26(33)35-31)34-25-15-22-21(29(7)14-11-20(17)30(25,29)8)9-10-23-27(4,5)24(32)12-13-28(22,23)6/h17-20,23-25,32H,9-16H2,1-8H3/t17-,18+,19+,20-,23+,24-,25-,28-,29+,30+,31+/m1/s1

InChI Key

LSGLUPXTGXDHCT-ZBAFWHTDSA-N

Isomeric SMILES

C[C@@H]1C[C@]2([C@H]([C@@H](C(=O)O2)C)C)O[C@@H]3CC4=C(CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)[C@]6([C@]3([C@@H]1CC6)C)C

Canonical SMILES

CC1CC2(C(C(C(=O)O2)C)C)OC3CC4=C(CCC5C4(CCC(C5(C)C)O)C)C6(C3(C1CC6)C)C

Synonyms

fomlactone B

Origin of Product

United States

Research on the Isolation and Structural Elucidation of Fomlactone B

Methodologies for Extraction and Purification from Fungal Sources (e.g., Fomes cajanderi / Fomitopsis officinalis)

The initial step in studying Fomlactone B involves its extraction and purification from its natural fungal sources. Researchers have successfully isolated this compound from species such as Fomes cajanderi and Fomitopsis officinalis. acs.orgnih.gov

The general procedure commences with the collection and drying of the fungal fruiting bodies. These are then pulverized and subjected to successive extractions using solvents of increasing polarity. A common approach involves an initial extraction with a nonpolar solvent like petroleum ether, followed by a more polar solvent such as diethyl ether or ethyl acetate (B1210297). acs.orgresearchgate.net

The resulting crude extracts, which contain a complex mixture of compounds, are then subjected to various chromatographic techniques to isolate the individual components. Column chromatography (CC) over silica (B1680970) gel is a frequently employed method. acs.orgresearchgate.net The extract is loaded onto the column and eluted with a gradient of solvents, typically starting with a less polar mixture (e.g., petroleum ether-ethyl acetate) and gradually increasing the polarity. researchgate.net Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired compound. researchgate.net Further purification of the fractions containing this compound may be achieved through repeated column chromatography or other techniques to yield the pure crystalline compound. acs.orgresearchgate.net For instance, in one study, a crude extract from Trametes orientalis was subjected to silica gel column chromatography, followed by further separation to yield pure compounds, including this compound. researchgate.net

Advanced Spectroscopic and Crystallographic Approaches for Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation of organic molecules like this compound. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to piece together the molecular puzzle.

1D NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information. The ¹H NMR spectrum reveals the number of different types of protons and their chemical environments, while the ¹³C NMR spectrum, often in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, indicates the number and types of carbon atoms (methyl, methylene, methine, and quaternary carbons). acs.org For example, the ¹H NMR spectrum of a related fomlactone showed the presence of five tertiary methyl groups, three secondary methyl groups, and two oxygen-bearing methine units. acs.org

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between atoms. nih.gov

COSY experiments identify protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC correlates directly bonded proton and carbon atoms.

HMBC reveals long-range correlations between protons and carbons (typically over two or three bonds), which is instrumental in connecting different fragments of the molecule. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule. nih.gov

Through the careful analysis of these NMR data, the carbon skeleton and the placement of functional groups in this compound can be meticulously mapped out. acs.org

Mass Spectrometry (MS) and Infrared (IR) Spectroscopic Techniques in this compound Analysis

Mass spectrometry (MS) and Infrared (IR) spectroscopy provide complementary information that is essential for the complete structural characterization of this compound. acs.org

Mass Spectrometry (MS) is used to determine the molecular weight and molecular formula of the compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides a very precise mass measurement, allowing for the unambiguous determination of the elemental composition. acs.org For instance, the molecular formula of a related compound, fomlactone A, was established as C₃₃H₅₀O₅ through HREIMS (High-Resolution Electron Ionization Mass Spectrometry) combined with ¹³C and DEPT NMR data. acs.org The fragmentation pattern observed in the mass spectrum can also offer clues about the structure of the molecule. acs.org

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups within the molecule. nih.gov The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific chemical bonds. In the case of this compound, the IR spectrum would be expected to show strong absorption bands indicative of a lactone (a cyclic ester) and a hydroxyl group. acs.org For example, the IR spectrum of this compound displays an absorption band at 3543 cm⁻¹, characteristic of an R-OH substitution. acs.org The presence of a strained lactone unit in a related fomlactone was suggested by strong absorptions at 1780 and 1248 cm⁻¹. acs.org

Spectroscopic Data for this compound and Related Compounds
Technique Observation
IR (this compound)3543 cm⁻¹ (R-OH stretch) acs.org
IR (Fomlactone C)1705 cm⁻¹ (ketone carbonyl) acs.org
EIMS (this compound)m/z 484 (M⁺), 466 (M⁺ - 18) acs.org
EIMS (Fomlactone C)m/z 482 (M⁺) acs.org
¹H NMR (this compound)δ 3.43 (brs, w/2 = 6.0 Hz) acs.org

Chiroptical Methods (e.g., Circular Dichroism) in Stereochemical Assignment

While NMR can establish the relative stereochemistry, determining the absolute configuration of a chiral molecule like this compound often requires chiroptical methods such as Circular Dichroism (CD) spectroscopy. acs.orgdokumen.pub CD measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to assign the absolute stereochemistry by comparing the experimental spectrum to theoretically calculated spectra or to the spectra of related compounds with known absolute configurations. rsc.orgencyclopedia.pub The structures of fomlactones A, B, and C were determined in part by the analysis of their CD spectra. acs.orgacs.org

X-ray Diffraction Analysis for Definitive Structural Confirmation of Related Fomlactones

The most definitive method for determining the three-dimensional structure of a crystalline compound is single-crystal X-ray diffraction analysis. bourevestnik.commalvernpanalytical.comwikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. drawellanalytical.com The pattern of diffracted X-rays provides detailed information about the electron density distribution within the crystal, from which the precise positions of all atoms can be determined, yielding an unambiguous confirmation of the molecular structure and absolute stereochemistry. wikipedia.org While a crystal structure for this compound itself has not been explicitly mentioned in the provided context, the structure of the related compound, Fomlactone C, was confirmed by X-ray diffraction analysis. acs.orgnih.gov This provides a solid structural framework for the fomlactone class of compounds and lends confidence to the structural assignments of this compound made by other spectroscopic methods. acs.org

Synthetic Methodologies and Strategies for Fomlactone B and Analogues

Total Synthesis Approaches for Complex Spirocyclic Lactone Motifs

The synthesis of complex spirocyclic lactones, such as the one found in Fomlactone B, requires sophisticated strategies to assemble the fused ring system with precise stereochemical control. The total synthesis of related natural products often provides a roadmap for tackling these challenging targets.

Strategies for Constructing the [4.6.0] Spirocyclic Lactone Moiety

This compound is characterized by its unique [4.6.0] spirocyclic lactone moiety. mdpi.com The construction of this specific spirocyclic system is a key challenge in the synthesis of this compound and its analogs. While a total synthesis of this compound has not yet been reported, strategies employed in the synthesis of other complex spirocyclic systems offer valuable insights. For instance, the synthesis of other natural products containing spirocyclic lactones has utilized various cyclization reactions, including intramolecular aldol (B89426) reactions, ring-closing metathesis, and radical cyclizations, to forge the critical spirocyclic junction. The development of methods to construct the seven-membered ring and correctly install the spiroketal functionality is a primary focus in the pursuit of a total synthesis of this compound.

Stereoselective Synthesis of Key Chiral Centers

The synthesis of this compound and its analogs necessitates precise control over multiple stereogenic centers. The development of stereoselective reactions is paramount to achieving the desired stereochemistry of the final product. In the synthesis of paeonilactones, which share some structural similarities, stereochemical control was achieved through methods like iodolactonization and directed epoxidation. williams.edu For example, an iodolactonization reaction was used to introduce oxygen functionality with cis stereochemistry. williams.edu Similarly, the stereoselective synthesis of other complex molecules has relied on substrate-controlled reactions and the use of chiral auxiliaries or catalysts to establish the correct configuration of stereocenters. rsc.org These approaches are highly relevant to the stereochemical challenges posed by this compound.

Asymmetric Synthesis Methodologies for Lactone Ring Systems

The development of asymmetric methods for the synthesis of lactone rings is crucial for accessing enantiomerically pure this compound and its analogs. A variety of approaches have been developed to achieve this, often employing chiral catalysts or auxiliaries to induce stereoselectivity.

One powerful strategy is the catalytic asymmetric acyl halide-aldehyde cyclocondensation (AAC) reaction, which produces enantiomerically enriched β-lactones. organic-chemistry.org These β-lactones can then be converted to a range of other chiral molecules. Another approach involves the use of chiral sulfoxonium salts in reactions with enolates to generate δ-lactones. dcu.ie The stereoselective reduction of cyclic ketones can also be employed to create chiral lactones. sapub.org Furthermore, metal-catalyzed reactions, such as those using salen-quinine mixed catalysts, have shown high stereoselectivity in the formation of β-lactones. sci-hub.se These asymmetric methodologies provide a powerful toolkit for the enantioselective synthesis of the lactone core of this compound.

Chemo-Enzymatic and Biocatalytic Approaches to Lactone Synthesis

In recent years, chemo-enzymatic and biocatalytic methods have emerged as powerful and sustainable alternatives for the synthesis of chiral lactones. These approaches leverage the high selectivity of enzymes to perform key transformations.

Lipases are commonly used enzymes in chemo-enzymatic synthesis. rsc.org They can be used in Baeyer-Villiger oxidations to convert ketones to lactones. rsc.org This method involves the in-situ generation of a peracid from a carboxylic acid and hydrogen peroxide, which is then used by the lipase (B570770) to oxidize the ketone. rsc.org Another chemo-enzymatic strategy involves the lipase-catalyzed epoxidation of an alkene followed by hydrolysis to a diol, which can then be oxidized to a lactone. frontiersin.org Biocatalysis, using whole-cell systems or isolated enzymes, can also be employed for the stereoselective oxidation of diols to lactones. frontiersin.org For example, bacteria from the genus Rhodococcus have been shown to effectively oxidize diols to enantiomerically pure lactones. frontiersin.org These enzymatic methods offer a green and efficient route to chiral lactones and could be applied to the synthesis of key intermediates for this compound.

Development of Novel Reactions for this compound-type Structure Assembly

The unique structural features of this compound have inspired the development of novel synthetic reactions for the assembly of similar molecular architectures. These new methods aim to provide more efficient and elegant solutions to the challenges posed by these complex natural products.

Pre Clinical Biological Activity Research of Fomlactone B

Investigation of Cytotoxic Activities in In Vitro Cancer Cell Lines

The cytotoxic potential of Fomlactone B has been evaluated against several human cancer cell lines, revealing its capacity to inhibit cell proliferation.

Research has demonstrated the cytotoxic effects of this compound against the human leukemia cell line HL-60. In one study, this compound isolated from the ethyl acetate (B1210297) extract of the fruiting bodies of Trametes orientalis exhibited significant cytotoxicity against HL-60 cells, with a reported half-maximal inhibitory concentration (IC50) of 1.77 ± 0.07 μM. researchgate.net The same study also noted its cytotoxic activity against the SMMC-7721 hepatoma cell line. researchgate.net

While direct experimental data on the cytotoxicity of purified this compound against HepG2 (hepatocellular carcinoma), OVCAR-3 (ovarian cancer), and HeLa (cervical cancer) cell lines is limited in the currently available literature, studies on related compounds and extracts provide some context. For instance, research on other sesquiterpene lactones has shown non-specific cytotoxicity against HepG2, OVCAR-3, and HeLa cell lines. acs.org However, a comprehensive review of spirocyclic motifs in natural products noted that the biological potential of Fomlactones A, B, and C remains to be fully investigated. encyclopedia.pub

Table 1: Reported In Vitro Cytotoxicity of this compound

Cell Line Cancer Type IC50 (µM) Source
HL-60 Leukemia 1.77 ± 0.07 researchgate.net
SMMC-7721 Hepatoma Not specified researchgate.net

Note: This table is based on available data and does not imply a comprehensive cytotoxicity profile across all cancer cell lines.

The analysis of the cytotoxicity profile of this compound is still in its early stages. The available data indicates a degree of selectivity, with potent activity against the HL-60 leukemia cell line. researchgate.net However, a broader analysis across a wider panel of cancer and non-cancerous cell lines is necessary to establish a comprehensive selectivity profile. The concept of a high selectivity index, which indicates a compound's preferential toxicity towards cancer cells over normal cells, is a critical factor in the development of new antitumor agents. blogspot.comnih.gov Research on other natural compounds, such as other sesquiterpene lactones, has highlighted the importance of evaluating cytotoxicity in both tumor and normal cell lines to determine this selectivity. nih.gov

Studies on Human Cancer Cell Lines (e.g., HL-60, HepG2, OVCAR-3, HeLa).

Mechanistic Studies of Cellular and Molecular Interactions

Understanding the mechanisms through which this compound exerts its cytotoxic effects is crucial for its potential development as a therapeutic agent. Research in this area is beginning to explore its cellular targets and impact on biological pathways.

In silico molecular docking studies have provided some initial insights into the potential cellular targets and binding mechanisms of this compound. These computational models predict the binding affinity of a ligand (this compound) to the active site of a target protein. One such study investigated the binding affinity of this compound to several receptors, including cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and cytochrome P450 2C9, which are relevant to analgesic and cytotoxic activities. researchgate.netoamjms.eu The study suggested that this compound, among other compounds, has the potential to interact with these targets. researchgate.net Molecular docking studies are valuable for predicting ligand-target interactions and understanding potential mechanisms of action at a molecular level. researchgate.netnih.gov However, these in silico findings require experimental validation to confirm the actual cellular targets and binding mechanisms of this compound.

The precise cellular pathways modulated by this compound are not yet fully elucidated. However, studies on extracts from related fungi and similar compounds suggest potential mechanisms. For example, extracts from Fomitopsis officinalis have been shown to induce apoptosis and affect the NF-κB signaling pathway in hepatocellular carcinoma cells. nih.gov The NF-κB pathway is a critical regulator of cancer cell proliferation and survival. nih.gov Additionally, other lactone-containing compounds have been found to induce apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases and modulation of proteins in the Bcl-2 family. Further research is needed to determine if this compound specifically modulates these or other cellular pathways to produce its cytotoxic effects.

Research into Cellular Targets and Binding Mechanisms.

Other Investigated Biological Activities (e.g., Analgesic Potential, Antimicrobial Research)

Beyond its cytotoxic properties, preliminary research has suggested other potential biological activities for this compound.

An in silico molecular docking study pointed towards a potential analgesic effect of this compound by examining its binding affinity to COX-1 and COX-2 enzymes, which are key targets for analgesic drugs. researchgate.netoamjms.eu While the methanol (B129727) extracts of the mushroom Fomitopsis cajanderi, from which this compound can be isolated, showed significant analgesic activity in an acetic acid-induced writhing test in mice, the specific contribution of this compound to this effect has not been experimentally isolated. oamjms.eu

The antimicrobial potential of this compound is also an area of interest, though direct evidence is sparse. Research on extracts from the related fungus Fomitopsis officinalis has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. nih.gov Lanostane (B1242432) triterpenoids, a class of compounds to which this compound belongs, isolated from Fomitopsis species have shown antimicrobial activity. However, specific studies on the antimicrobial effects of purified this compound are needed to confirm this potential.

In Silico Predictions and In Vitro Validations of Biological Effects

Computational, or in silico, studies are pivotal in modern drug discovery for predicting the biological activity of natural products. This compound has been the subject of such investigations to forecast its potential as a therapeutic agent.

One in silico study analyzed the drug-like characteristics of this compound based on Lipinski's rule of five. The analysis concluded that this compound adheres to these rules, suggesting it possesses favorable properties for absorption and bioavailability, which are critical for a compound to be developed into a drug. researchgate.net

The same study performed molecular docking simulations to predict the interaction of this compound with specific protein targets associated with pain and inflammation. researchgate.net The primary targets were cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and cytochrome P450 2C9 (CYP2C9). The results of these docking studies provide a theoretical basis for the compound's potential biological effects. researchgate.net While these in silico findings are promising, it is important to note that they are predictions. The broader study also investigated the in vitro cytotoxic activities of methanol extracts from various wild mushrooms, some of which are known to produce related compounds, and found them to be potent. researchgate.net However, specific in vitro validation of the analgesic and cytotoxic activities predicted for the isolated this compound compound is a necessary next step for research.

Table 1: Summary of In Silico Molecular Docking Studies for this compound This table is based on data from a molecular docking study designed to predict the binding affinity of this compound to key biological targets.

CompoundTarget ProteinPredicted ActivityKey FindingReference
This compoundCyclooxygenase-1 (COX-1)AnalgesicDocking simulations were performed to assess binding affinity. researchgate.net
This compoundCyclooxygenase-2 (COX-2)AnalgesicDocking simulations were performed to assess binding affinity. researchgate.net
This compoundCytochrome P450 2C9 (CYP2C9)Metabolism InteractionDocking simulations showed potential interaction. researchgate.net

Research into Anti-inflammatory Properties in Cellular Models

The potential anti-inflammatory properties of this compound are an area of growing interest, largely due to the known activities of the fungi from which it is derived. The fungus Fomitopsis officinalis, a known source of this compound, has been investigated for its anti-inflammatory effects. nih.govstir.ac.uk

Research has shown that methanolic extracts of F. officinalis can reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. stir.ac.uk The overproduction of NO is a key feature of the inflammatory process in many diseases. stir.ac.uk The ability of the fungal extract to inhibit NO production in this cellular model suggests the presence of potent anti-inflammatory compounds. stir.ac.uk While this study demonstrates the anti-inflammatory potential of the whole extract, it lays the groundwork for future studies to isolate and test individual compounds, such as this compound, to determine if they are responsible for the observed effects. The general class of sesquiterpene lactones, to which this compound is related, is known for its anti-inflammatory and immunoregulatory actions, often by modulating key signaling pathways like NF-κB. nih.gov

Table 2: Anti-inflammatory Activity of Extracts from this compound-Containing Fungus This table summarizes findings from a study on extracts from Fomitopsis officinalis, a known source of this compound, in a cellular model of inflammation.

Extract SourceCellular ModelInflammatory StimulusMeasured EffectFindingReference
Fomitopsis officinalis (Methanolic Extract)RAW264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO) ProductionThe extract was able to reduce the production of nitric oxide. stir.ac.uk

Structure Activity Relationship Sar Studies of Fomlactone B and Derivatives

Identification of Essential Structural Features for Biological Activities (e.g., α-methylene-γ-lactone moiety)

The biological activity of many natural lactones, including Fomlactone B, is intrinsically linked to specific structural motifs within the molecule. The α-methylene-γ-lactone group is widely recognized as a critical pharmacophore responsible for the biological effects of numerous sesquiterpene lactones. researchgate.netnih.gov This reactive group, characterized by an exocyclic double bond conjugated with a carbonyl function, acts as a potent alkylating agent. researchgate.net It can readily react with biological nucleophiles, such as the thiol groups in cysteine residues of enzymes and transcription factors, through a Michael-type addition. This alkylation can lead to steric and chemical changes in target proteins, thereby altering their function and triggering downstream cellular effects, such as cytotoxicity. researchgate.net

Studies on various sesquiterpene lactones have consistently demonstrated that the α-methylene-γ-lactone moiety is necessary for their cytotoxic activities. acs.org The presence of this functional group is a common feature among lactones exhibiting significant anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netmdpi.comuwm.edu.pl For instance, research on cytotoxic sesquiterpene lactones from Saussurea lappa confirmed the necessity of the α-methylene-γ-lactone moiety for their cytotoxic effects against several human cancer cell lines. acs.org this compound, a triterpene lactone isolated from the fungus Fomes cajanderi, also possesses this key structural feature, which is believed to contribute significantly to its observed biological activities, such as its cytotoxic effects. researchgate.netmdpi.com

Table 1: Key Structural Features and Associated Biological Activities

Structural Feature Associated Biological Activity Mechanism of Action Reference
α-methylene-γ-lactone Cytotoxicity, Anti-inflammatory, Antimicrobial Alkylation of nucleophilic sites (e.g., cysteine residues) in proteins via Michael addition. researchgate.net researchgate.netacs.orgmdpi.com
Spirocyclic lactone moiety Cytostatic, Antibacterial Contributes to conformational rigidity and specific target binding. mdpi.comencyclopedia.pub

Impact of Functional Group Modifications on Biological Activity Profiles

Modifications to the functional groups on the core structure of this compound and related lactones can dramatically alter their biological activity profiles. These changes can affect the molecule's reactivity, solubility, and ability to interact with biological targets.

One of the most significant observations from SAR studies is the influence of hydroxyl groups. Research on cytotoxic sesquiterpene lactones has shown that the presence of a hydroxyl group can reduce cytotoxic activity. acs.org This suggests that increasing the polarity of the molecule may diminish its ability to cross cell membranes or interact effectively with its target. Similarly, studies on other natural 10-membered lactones have found that the acetylation of a hydroxyl group or its complete absence can lead to a decrease in biological activity compared to the parent compound. mdpi.com

The core skeleton of the lactone also plays a role. For instance, in other terpenoid lactones, the presence of an epoxy group has been linked to stronger cytotoxic effects. uwm.edu.pl While this compound itself does not possess an epoxy group, this finding highlights how different functional groups appended to the lactone framework can modulate potency. The synthesis of various derivatives of related compounds, such as podocarpic acid, has been undertaken to create a library of molecules for biological evaluation, underscoring the strategy of using functional group modification to explore and optimize biological activity. austinpublishinggroup.com

Table 2: Effect of Functional Group Modifications on Cytotoxicity of Lactones

Modification Impact on Cytotoxicity Probable Reason Reference
Presence of a hydroxyl group Reduction Increased polarity may hinder cell membrane passage or target interaction. acs.org
Acetylation of a hydroxyl group Decrease Alters steric and electronic properties, potentially reducing binding affinity. mdpi.com
Absence of a hydroxyl group Decrease Loss of a potential hydrogen bonding site may weaken target interaction. mdpi.com
Addition of an epoxy group (in other lactones) Increase The strained ring can act as an additional alkylating site, enhancing reactivity. uwm.edu.pl

Stereochemical Influences on Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of biological activity, as it governs how a molecule interacts with chiral biological macromolecules like proteins and nucleic acids. nih.gov In the context of this compound and similar lactones, stereochemical variations can significantly influence their pharmacological profiles.

This compound is a spirocyclic lactone, a structural feature that imparts significant conformational rigidity. mdpi.com The specific spatial orientation of the rings and their substituents is crucial for fitting into the binding pocket of a target protein. Even subtle changes in stereochemistry can lead to a complete loss of activity. nih.gov

Research on other sesquiterpene lactones (STLs) has provided valuable insights into the role of stereochemistry. For example, the stereochemistry of the lactone ring junction (cis- or trans-fused) has been shown to affect bioactivity. nih.gov Studies have demonstrated that plants producing trans-fused STLs experienced significantly less damage from herbivores than those producing cis-fused STLs, suggesting that the trans-fused isomers possess higher biological activity. nih.gov Although the specific influence of this compound's spirocyclic stereocenter on its activity is not fully elucidated, these findings underscore the principle that stereochemical configuration is a key factor in SAR. The unambiguous determination of stereochemistry, often achieved through methods like X-ray crystallography and advanced NMR techniques, is therefore essential for understanding the SAR of these complex natural products. acs.org

Computational and In Silico SAR Approaches in this compound Research

In recent years, computational and in silico methods have become indispensable tools in drug discovery and SAR studies, including for natural products like this compound. cabidigitallibrary.org These approaches allow for the rapid screening of compounds and the prediction of their biological activities, saving time and resources compared to traditional laboratory methods.

In silico studies involving this compound have been conducted to explore its biological potential. researchgate.net One such study used molecular docking to investigate the binding affinity of this compound and other phytoconstituents to key enzymes like cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and cytochrome P450 2C9. researchgate.net Molecular docking predicts the preferred orientation of a ligand when bound to a target receptor, providing insights into the binding mode and the strength of the interaction. researchgate.net

Furthermore, in silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. researchgate.netresearchgate.net For this compound, ADMET analysis suggested that it meets the criteria of Lipinski's rule for drug-likeness. researchgate.net These computational predictions are a crucial first step in evaluating a compound's potential as a drug candidate. Quantitative structure-activity relationship (QSAR) models, which correlate variations in the biological activity of a set of compounds with changes in their physicochemical properties, represent another powerful computational approach used in the broader field of natural product research. cabidigitallibrary.org

Table 3: In Silico Analysis of this compound

In Silico Method Application to this compound Findings/Predictions Reference
Molecular Docking Prediction of binding affinity to COX-1, COX-2, and Cytochrome P450 2C9. This compound shows potential binding to these enzyme targets. researchgate.net
ADMET Prediction Assessment of drug-likeness and pharmacokinetic properties. Meets the requirements of Lipinski's rule. researchgate.net

Chemical Modification and Analog Design Research for Fomlactone B

Synthetic Modifications to Enhance Biological Potency and Selectivity

There is a notable absence of published studies detailing specific synthetic modifications of the Fomlactone B molecule aimed at enhancing its biological potency and selectivity. While the spirocyclic lactone motif is generally considered a valuable scaffold in medicinal chemistry for potentially improving pharmacological properties, research into applying these principles directly to this compound has not been documented. researchgate.net The biological potential of this compound itself is an area that has been highlighted as requiring further investigation. mdpi.comencyclopedia.pub

Strategies for Improving Stability in Research Contexts

Information regarding the chemical stability of this compound in research settings and any strategies developed to improve it is not available in the reviewed scientific literature. The stability of natural products, particularly those with strained ring systems like lactones, can be a significant challenge for their development as research tools or therapeutic agents. While general strategies for enhancing the stability of lactone-containing molecules exist, their specific application to this compound has not been documented.

Advanced Analytical and Characterization Methodologies in Fomlactone B Research

Chromatographic Techniques for Isolation, Separation, and Quantification in Complex Mixtures

The isolation and purification of Fomlactone B from crude fungal extracts is a multi-step process that relies on various chromatographic techniques to separate it from a complex mixture of other secondary metabolites. blogspot.comchemrj.org this compound was first identified as one of three novel triterpene lactones from the neutral ether extracts of the fungus Fomes cajanderi. acs.orgnih.gov It has also been isolated from the chloroform-soluble fraction of Fomes officinalis and the fruiting bodies of Trametes orientalis. nih.govresearchgate.net

The general workflow involves initial solvent extraction followed by a series of chromatographic separations. Column chromatography using silica (B1680970) gel is a foundational technique, where fractions are eluted using a gradient of solvents, such as petroleum ether-ethyl acetate (B1210297), to achieve initial separation. researchgate.net

For higher resolution and quantification, High-Performance Liquid Chromatography (HPLC) is employed. nih.gov Techniques like reversed-phase HPLC (RP-HPLC) are invaluable for measuring the total soluble protein and purifying compounds. nih.gov For complex natural product mixtures, more advanced methods such as High-Speed Counter-Current Chromatography (HSCCC) offer a significant advantage. bioline.org.br As a support-free liquid-liquid partition technique, HSCCC minimizes the risk of irreversible sample adsorption and deactivation, which can occur with solid-support matrices, making it highly efficient for purifying lactones. bioline.org.br Furthermore, Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry, provides rapid and reliable separation of major constituents in complex extracts. researchgate.net

Table 1: Chromatographic Techniques in this compound Research

Technique Purpose Matrix / Sample Type Key Principle
Column Chromatography (CC) Initial isolation and purification Crude fungal extract (e.g., from Fomes, Trametes) Separation based on differential adsorption to a solid stationary phase (e.g., silica gel) with a liquid mobile phase.
High-Performance Liquid Chromatography (HPLC) High-resolution separation and quantification Partially purified fractions Separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure.
Ultra-Performance Liquid Chromatography (UPLC) Rapid, high-resolution separation Complex extracts, purified fractions Uses smaller particle size columns (<2 µm) than HPLC for increased efficiency, resolution, and speed. researchgate.net

| High-Speed Counter-Current Chromatography (HSCCC) | Preparative isolation and purification | Crude or partially purified extracts | Support-free liquid-liquid partition chromatography, avoiding sample loss on solid supports. bioline.org.br |

High-Resolution Spectroscopic Methods for Detailed Structural and Conformational Analysis

Once this compound is isolated, its chemical structure and stereochemistry are determined using a suite of high-resolution spectroscopic methods. These techniques provide a detailed picture of the molecule's atomic connectivity and spatial arrangement.

High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is fundamental for determining the exact molecular weight and, consequently, the precise molecular formula of the compound. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for complete structural elucidation. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assemble the full structure. nih.gov

1D NMR: ¹H NMR spectra reveal the number and environment of protons, while ¹³C NMR spectra identify the carbon skeleton.

2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC or HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are essential. nih.govresearchgate.net COSY identifies proton-proton couplings, HMQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the assembly of the molecular framework. nih.gov NOESY experiments are used to determine the relative stereochemistry and conformation of the molecule by identifying protons that are close to each other in space. researchgate.net

Other spectroscopic methods like Infrared (IR) spectroscopy are used to identify key functional groups, such as the lactone and hydroxyl moieties present in this compound. acs.orgnih.gov Circular Dichroism (CD) spectroscopy may also be used to provide information about the molecule's stereochemistry. acs.orgacs.org

Table 2: Spectroscopic Methods for this compound Characterization

Method Information Provided Specific Finding for this compound / Triterpenoids
High-Resolution Mass Spectrometry (HRMS) Precise molecular weight and elemental formula. Used to confirm the molecular formula of this compound. acs.orgnih.gov
¹H and ¹³C NMR Carbon-hydrogen framework and chemical environments of atoms. Foundational data for structural determination. nih.gov
2D NMR (COSY, HMQC, HMBC) Connectivity of atoms (H-H and C-H correlations). Used to piece together the complete molecular structure from individual fragments. nih.govresearchgate.net
2D NMR (NOESY) Spatial proximity of atoms (through-space correlations). Elucidates the relative stereochemistry and 3D conformation. nih.govresearchgate.net
Infrared (IR) Spectroscopy Presence of specific functional groups. Confirmed the presence of lactone and hydroxyl groups. nih.govnih.gov

| Circular Dichroism (CD) | Stereochemical information (absolute configuration). | Used to analyze the stereochemistry of the molecule. acs.orgacs.org |

Bioanalytical Methods for Studying this compound in Biological Systems (Pre-clinical)

To understand the therapeutic potential of this compound, it is essential to study its behavior in biological systems. Preclinical bioanalytical methods are developed to quantify the compound and its metabolites in various biological matrices, providing critical data on its pharmacokinetics (PK). nih.gov

The primary technique for the quantitative bioanalysis of small molecules like this compound in complex biological matrices is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). nih.gov This method is favored for its high sensitivity, selectivity, and robustness.

The development of a bioanalytical method for this compound would involve:

Sample Preparation: Extraction of this compound from biological matrices such as plasma, serum, or tissue homogenates. This typically involves techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering endogenous components. nih.gov

Chromatographic Separation: An optimized LC method, often using UPLC for speed and resolution, is developed to separate this compound from any remaining matrix components and potential metabolites. researchgate.net

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is used for detection. The instrument is set to a specific mode called Multiple Reaction Monitoring (MRM), where a specific precursor ion (matching the molecular weight of this compound) is selected and fragmented to produce a characteristic product ion. This highly specific transition allows for accurate quantification even at very low concentrations.

These validated bioanalytical methods are crucial for conducting essential preclinical studies, including pharmacokinetic assessments to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as tissue biodistribution studies to determine where the compound accumulates in the body. nih.gov

Table 3: Bioanalytical Methods in Preclinical this compound Research

Method Application Biological Matrix Purpose
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Pharmacokinetic (PK) studies Plasma, Serum To measure the concentration of this compound over time after administration, determining its absorption, half-life, and clearance. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Tissue Biodistribution Tissue Homogenates (e.g., liver, kidney, brain) To quantify the amount of this compound in various organs and tissues to understand its distribution profile. nih.gov

| High-Resolution Mass Spectrometry (HRMS) | Metabolite Identification | Plasma, Urine, Feces, Liver Microsomes | To identify the structures of potential metabolites formed in vivo. |

Future Research Trajectories and Unanswered Questions in Fomlactone B Studies

Complete Elucidation of Biosynthetic Pathways and Regulatory Mechanisms

A significant gap in the understanding of Fomlactone B is the complete absence of knowledge regarding its biosynthesis. This compound is a triterpenoid (B12794562), suggesting its origin from the mevalonate (B85504) pathway, which produces the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). sjtu.edu.cn These precursors are assembled into squalene (B77637), which is then cyclized to form the lanosterol (B1674476) skeleton, the foundational structure of lanostane (B1242432) triterpenoids. sjtu.edu.cn

However, the specific enzymatic machinery that transforms the basic lanosterol skeleton into the intricate, highly-oxidized [4.6.0] spirocyclic lactone moiety of this compound remains entirely unknown. nih.govencyclopedia.pub Future research must focus on identifying the biosynthetic gene cluster responsible for its production in Fomes cajanderi. This involves sequencing the fungal genome and using bioinformatic tools to locate candidate genes, such as terpene cyclases and cytochrome P450 monooxygenases (CYP450s), which are known to be involved in the complex oxidation and rearrangement reactions that form such unique structures. researchgate.netresearchgate.net Elucidating this pathway will not only solve the puzzle of its formation but also uncover the regulatory networks that control its production, providing a foundation for enhancing its yield through biotechnological methods.

Comprehensive Mechanistic Characterization of Bioactivity and Target Validation

The only reported biological activity for this compound is cytotoxicity against leukemia and hepatocarcinoma cell lines. researchgate.net While this initial finding is promising, the underlying mechanism of action is completely uncharacterized. The specific molecular targets that this compound interacts with to induce cell death have not been identified or validated. nih.govnih.gov

Future investigations should employ a multi-pronged approach to unravel its mechanism. This includes unbiased "omics" approaches (proteomics, transcriptomics) to identify cellular pathways perturbed by this compound treatment. Given its structure as a lactone, a key research question is whether it functions as an alkylating agent through a Michael addition mechanism, a mode of action common to many bioactive lactones that allows them to covalently bind to proteins. clockss.org Computational docking studies could predict binding affinities to potential targets, such as proteins involved in apoptosis or cell cycle regulation. researchgate.net Subsequent validation using techniques like cellular thermal shift assays (CETSA) or activity-based protein profiling (ABPP) would be crucial to confirm direct target engagement. nih.govnih.gov Understanding these fundamental mechanisms is essential to determine its potential as a therapeutic lead.

Exploration of Broader Biological Spectra and Identification of Novel Research Targets

The known biological activity of this compound is currently confined to cytotoxicity. researchgate.net However, secondary metabolites from fungi, especially from the Polyporaceae family, are known to possess a vast array of biological functions, including antimicrobial, antiviral, and anti-inflammatory properties. stir.ac.uknih.gov Fungi are a largely untapped source of novel pharmaceutical agents, and it is highly probable that this compound possesses a wider range of activities than has been reported. dokumen.pub

A crucial future direction is to perform broad-spectrum biological screening of this compound. This should include assays for antibacterial and antifungal activity against a panel of clinically relevant pathogens, antiviral activity against various viruses, and anti-inflammatory activity, for instance, by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide-stimulated macrophage cells. nih.govstir.ac.uk Such screening could unveil entirely new and unexpected biological functions, opening up new avenues of research and potential applications for this unique molecule. encyclopedia.pub The discovery of novel activities would necessitate further mechanistic studies to identify the corresponding molecular targets.

Development of Efficient and Scalable Synthetic Routes for Academic and Pre-clinical Applications

Currently, there is no reported total synthesis of this compound. The compound is only accessible through isolation from its natural fungal source, a process that typically provides very limited quantities. This scarcity of material is a major bottleneck for any in-depth biological or pharmacological investigation.

Developing a robust and scalable total synthesis is therefore a paramount objective for future research. The synthesis of this compound presents a significant challenge due to its complex and highly substituted spirocyclic lactone core. nih.govoaepublish.comrsc.orgacs.org The construction of the all-carbon quaternary spiro-center, in particular, requires sophisticated synthetic strategies. nih.govacs.org A successful synthetic route would not only provide a reliable supply of this compound for research but would also enable the creation of structural analogs. clockss.orgoaepublish.comnih.govbeilstein-journals.org These analogs are indispensable for establishing structure-activity relationships (SAR), which can guide the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Investigation into Biotechnological Production and Fermentation Optimization for Research Purposes

The natural production of this compound via fermentation of Fomes cajanderi or Trametes orientalis is the only current source of the compound. researchgate.netbjmu.edu.cn However, the yields of secondary metabolites from wild-type fungal strains are often low and insufficient for extensive research. mdpi.com There have been no studies focused on optimizing the fermentation process specifically for this compound production.

Future research should focus on developing optimized fermentation protocols. This involves a systematic study of various process parameters, such as media composition (carbon and nitrogen sources), pH, temperature, and aeration, to determine the conditions that maximize yield. isomerase.comnih.govmdpi.comnih.gov Elicitation, the addition of small molecules (elicitors) like vegetable oils or metal ions to the culture, could also be explored to stimulate the biosynthesis of triterpenoids. researchgate.netmdpi.com Once the biosynthetic gene cluster is identified (as per section 9.1), metabolic engineering and synthetic biology approaches could be employed. sjtu.edu.cnresearchgate.netbibliotekanauki.pl This could involve overexpressing key enzymes in the pathway or transferring the entire pathway into a more tractable host organism, such as Saccharomyces cerevisiae or Aspergillus niger, to create a "cell factory" for sustainable and scalable production of this compound for research needs.

Q & A

Q. What are the primary analytical methods used to identify and characterize Fomlactone B in complex biological matrices?

To confirm the identity and purity of this compound, researchers typically employ a combination of spectroscopic techniques (e.g., NMR, IR), chromatographic methods (HPLC, LC-MS), and X-ray crystallography. For biological samples, LC-MS/MS is preferred due to its sensitivity in detecting trace compounds amid matrix interference. Validation protocols, including spike-and-recovery experiments, are critical to ensure accuracy .

Q. How is this compound synthesized, and what are the key challenges in its laboratory-scale production?

this compound is synthesized via a multi-step pathway involving enzymatic or chemical lactonization. Key challenges include stereochemical control during ring formation and minimizing side reactions. Researchers often optimize reaction conditions (temperature, solvent polarity) and employ catalysts like lipases for enantioselectivity. Detailed protocols for purification (e.g., flash chromatography) and characterization must be documented to ensure reproducibility .

Q. What in vitro assays are commonly used to study this compound’s bioactivity, and how are confounding variables controlled?

Common assays include cell viability (MTT), apoptosis (Annexin V staining), and enzyme inhibition (kinetic assays). To control variables, researchers use standardized cell lines, replicate experiments across multiple plates, and include negative/positive controls. Dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) are mandatory to confirm dose-dependent effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values of this compound across different studies?

Discrepancies often arise from variations in assay conditions (e.g., cell type, incubation time) or compound purity. A systematic approach involves:

  • Replicating experiments using standardized protocols (e.g., CLSI guidelines).
  • Validating compound purity via orthogonal methods (e.g., HPLC coupled with NMR).
  • Performing meta-analyses of published data to identify trends or outliers. Transparent reporting of experimental parameters (e.g., solvent used, passage number of cells) is critical for cross-study comparisons .

Q. What strategies are recommended for designing in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?

Key considerations include:

  • Model selection : Rodent vs. non-rodent models, depending on metabolic similarity to humans.
  • Dosing regimen : Subacute vs. chronic exposure studies, with plasma concentration monitoring via LC-MS.
  • Endpoint analysis : Histopathology, serum biomarkers (ALT, AST), and tissue distribution studies. Researchers must adhere to ethical guidelines (e.g., 3R principles) and include sham controls to isolate compound-specific effects .

Q. How can computational methods enhance the study of this compound’s molecular interactions?

Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) predict binding affinities and stability of this compound with target proteins. Researchers should:

  • Validate computational results with experimental data (e.g., SPR for binding kinetics).
  • Use consensus scoring across multiple software platforms to reduce bias.
  • Publish raw trajectory files and force field parameters for reproducibility .

Q. What are the best practices for isolating this compound from natural sources while minimizing degradation?

Degradation is mitigated by:

  • Using cold extraction solvents (e.g., methanol at −20°C).
  • Adding stabilizers (e.g., EDTA to chelate metal ions).
  • Employing lyophilization instead of heat-based drying. Purity is confirmed via UPLC-QTOF-MS, and degradation products are identified using high-resolution mass spectrometry .

Methodological Considerations

Q. How should researchers address batch-to-batch variability in this compound synthesis during long-term studies?

Implement quality control (QC) protocols such as:

  • Certificate of Analysis (CoA) for each batch, detailing purity, enantiomeric excess, and solvent residues.
  • Stability studies under accelerated conditions (40°C/75% RH) to predict shelf life.
  • Statistical process control (SPC) charts to monitor synthesis reproducibility .

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

Mixed-effects models (e.g., linear mixed models in R) account for variability between cell batches. Non-parametric tests (e.g., Kruskal-Wallis) are used for non-normal distributions. Researchers must report effect sizes (e.g., Cohen’s d) and adjust for multiple comparisons (Bonferroni correction) .

Q. How can CRISPR-Cas9 technology be applied to study this compound’s mechanism of action in gene-edited cell lines?

Steps include:

  • Designing sgRNAs to knock out putative target genes (e.g., AKT1 or MAPK3).
  • Validating edits via Sanger sequencing and Western blotting.
  • Comparing this compound’s efficacy in wild-type vs. knockout cells to establish target specificity.
    Negative controls (e.g., non-targeting sgRNAs) are essential to rule off-target effects .

Data Interpretation and Reporting

Q. What criteria should guide the inclusion of this compound data in a meta-analysis of lactone-based therapeutics?

Inclusion criteria:

  • Peer-reviewed studies with full methodological transparency.
  • Data on IC₅₀, toxicity, and pharmacokinetics.
    Exclusion criteria:
  • Studies using non-standardized assays (e.g., unpublished cell lines).
  • Data from non-validated analytical methods.
    Tools like PRISMA checklists ensure systematic reporting .

Q. How should researchers document contradictory findings in this compound studies for grant applications or publications?

  • Clearly state limitations (e.g., "Variability in IC₅₀ may reflect differences in cell culture media").
  • Propose follow-up experiments (e.g., head-to-head comparisons under controlled conditions).
  • Use funnel plots to assess publication bias in existing literature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fomlactone B
Reactant of Route 2
Fomlactone B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.